molecular formula C23H22N4 B5036492 N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-(4-pyridinyl)ethanamine

N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-(4-pyridinyl)ethanamine

Cat. No. B5036492
M. Wt: 354.4 g/mol
InChI Key: ZFCIYOHAMKYNQS-UHFFFAOYSA-N
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Description

N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-(4-pyridinyl)ethanamine, commonly known as BPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPEA is a member of the pyrazole family of compounds and has been synthesized using various methods.

Scientific Research Applications

BPEA has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. BPEA has been shown to have a high affinity for the dopamine transporter, making it a potential candidate for the treatment of Parkinson's disease. Additionally, BPEA has been shown to have potent anticancer activity, making it a promising candidate for cancer therapy.

Mechanism of Action

BPEA acts as a dopamine transporter inhibitor, preventing the reuptake of dopamine and increasing its concentration in the synaptic cleft. This results in increased dopamine signaling, which has been shown to have beneficial effects in the treatment of Parkinson's disease. Additionally, BPEA has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
BPEA has been shown to have various biochemical and physiological effects, including the inhibition of dopamine reuptake, induction of apoptosis in cancer cells, and activation of the c-Jun N-terminal kinase pathway. Additionally, BPEA has been shown to increase the levels of reactive oxygen species, leading to oxidative stress in cancer cells.

Advantages and Limitations for Lab Experiments

BPEA has several advantages for lab experiments, including its high potency and selectivity for the dopamine transporter. Additionally, BPEA has been shown to have potent anticancer activity, making it a valuable tool for cancer research. However, BPEA has several limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for BPEA research, including the development of new synthesis methods, the investigation of its potential use in the treatment of other neurological disorders, and the development of novel anticancer therapies. Additionally, further studies are needed to determine the safety and efficacy of BPEA in humans, as well as its potential side effects.

Synthesis Methods

BPEA can be synthesized using various methods, including the condensation of 4-biphenylylhydrazine with 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde, followed by reduction with sodium borohydride. Another method involves the reaction of 4-biphenylylhydrazine with 3-(4-formylphenyl)-1H-pyrazole-4-carbaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then reduced using sodium borohydride to obtain BPEA.

properties

IUPAC Name

N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-2-pyridin-4-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4/c1-2-4-19(5-3-1)20-6-8-21(9-7-20)23-22(17-26-27-23)16-25-15-12-18-10-13-24-14-11-18/h1-11,13-14,17,25H,12,15-16H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCIYOHAMKYNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C=NN3)CNCCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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